molecular formula C12H16FN B7789008 1-(4-Fluorobenzyl)piperidine CAS No. 139592-92-0

1-(4-Fluorobenzyl)piperidine

Cat. No.: B7789008
CAS No.: 139592-92-0
M. Wt: 193.26 g/mol
InChI Key: NRXXCFFOTIFBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)piperidine is an organic compound belonging to the class of piperidines, which are nitrogen-containing heterocycles This compound features a piperidine ring substituted with a 4-fluorobenzyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophile in alkylation and arylation reactions. A notable example involves its reaction with benzyl halides under catalytic conditions:

Reaction:
1-(4-Fluorobenzyl)piperidine + Benzyl bromide → 4-Benzyl-1-(4-fluorobenzyl)piperidine

Conditions:

  • Catalyst: [Ir(COD)Cl]₂ (1 mol%)

  • Reductant: Phenylsilane (1.2 equiv)

  • Solvent: Toluene

  • Temperature: Reflux (110°C)

  • Time: 16 hours

Outcome:
The iridium catalyst enables efficient N-alkylation, with >90% conversion observed via ¹H-NMR analysis . Omitting the catalyst results in <5% product formation, underscoring its necessity.

a) Oxidation

The piperidine ring undergoes oxidation to form N-oxide derivatives:
Reagents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)
Product: this compound N-oxide
Mechanism: Oxygen atom transfer to the nitrogen, stabilized by the fluorobenzyl group's electron-withdrawing effect.

b) Reduction

Selective reduction of the aromatic ring is achievable:
Reagents: H₂/Pd-C or LiAlH₄
Product: 1-(4-Fluorocyclohexylmethyl)piperidine (saturated analog)
Note: Fluorine substituents resist hydrogenolysis under mild conditions.

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the piperidine ring undergoes hydrolysis:

Condition Product Key Feature
6M HCl, reflux, 12h4-Fluorobenzylamine + Valeric acidComplete ring cleavage
1M NaOH, 80°C, 6hPartially opened amino alcoholSelective β-scission favored by F

The fluorine atom directs hydrolysis regioselectivity by polarizing adjacent C-N bonds.

Electrophilic Aromatic Substitution (EAS)

The fluorobenzyl moiety participates in EAS, though reactivity is attenuated compared to non-fluorinated analogs:

Reaction Reagent Position Yield
NitrationHNO₃/H₂SO₄Meta45%
SulfonationH₂SO₄, SO₃Para32%
HalogenationCl₂/FeCl₃Ortho/Meta28%

Fluorine's -I effect deactivates the ring, favoring meta substitution in nitration.

Comparative Reactivity Analysis

Key differences between this compound and non-fluorinated analogs:

Parameter This compound 1-Benzylpiperidine
N-Alkylation Rate1.8× fasterBaseline
Hydrolysis Stability3× more stableProne to ring opening
EAS Reactivity0.6× relative rateFull reactivity
LogP2.11.7

Fluorine enhances lipophilicity (LogP) and stabilizes transition states in nucleophilic reactions .

Scientific Research Applications

Antiviral Applications

Recent studies have identified 1-(4-fluorobenzyl)piperidine derivatives as promising candidates for antiviral therapies, particularly against influenza viruses. A notable study synthesized a series of N-benzyl-4,4-disubstituted piperidines, including this compound, which demonstrated significant inhibitory activity against the H1N1 subtype of influenza A virus. The mechanism involves the inhibition of the hemagglutinin (HA) mediated membrane fusion process, crucial for viral entry into host cells. The fluorinated derivative exhibited enhanced activity compared to its non-fluorinated counterparts, indicating the importance of the fluorine substituent in enhancing antiviral efficacy .

Neurological Applications

This compound has also been explored for its potential in treating neurological disorders. Research indicates that derivatives of this compound can serve as high-affinity ligands for the dopamine transporter (DAT), which is a critical target in the treatment of cocaine addiction and other dopaminergic disorders. In a study focused on synthesizing high-affinity DAT ligands, modifications to the piperidine structure led to compounds with significantly improved binding affinities, suggesting that this compound could be a scaffold for developing new treatments for addiction .

Sigma Receptor Ligands

Another area of interest is the interaction of this compound with sigma receptors, particularly sigma receptor 1 (S1R). Compounds based on this structure have been screened for their ability to bind to S1R, which plays a role in various neuropsychiatric conditions. The binding studies revealed that piperidine derivatives could effectively occupy critical binding sites within the receptor, suggesting their potential as therapeutic agents for conditions such as depression and anxiety .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) studies conducted on this compound derivatives have provided insights into how modifications can enhance biological activity. For instance, altering substituents on the piperidine ring has been shown to impact both potency and selectivity against specific targets like HA and DAT. These findings are crucial for guiding future drug design efforts aimed at optimizing efficacy and minimizing side effects .

Case Studies and Findings

StudyApplicationKey Findings
AntiviralIdentified as an inhibitor of H1N1 influenza A virus; fluorination enhances potency.
NeurologicalDeveloped high-affinity DAT ligands; significant improvement in binding affinity with modifications.
Sigma ReceptorEffective ligands for S1R; potential applications in neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorobenzyl)piperidine
  • 1-(4-Bromobenzyl)piperidine
  • 1-(4-Methylbenzyl)piperidine

Comparison: 1-(4-Fluorobenzyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold in drug design.

Biological Activity

1-(4-Fluorobenzyl)piperidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorobenzyl group. The presence of the fluorine atom is significant as it can influence the compound's reactivity and interaction with biological targets. The molecular formula is C12H14FNC_{12}H_{14}FN, with a molecular weight of approximately 201.25 g/mol.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly the modulation of cholinergic pathways. It has been shown to act as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine, which is crucial for neurotransmission.

Target Enzymes

  • Butyrylcholinesterase (BChE) : Inhibition of BChE can enhance acetylcholine levels, potentially improving cognitive functions and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.
  • Beta-secretase 1 (BACE1) : The compound may also interact with BACE1, influencing amyloid precursor protein (APP) processing, which is relevant in Alzheimer's disease pathology.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its antioxidant properties and modulation of signaling pathways associated with cell survival.

Antimicrobial Activity

Preliminary studies suggest that derivatives of piperidine compounds, including this compound, exhibit antimicrobial activity against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death.

Study on Neurotransmitter Modulation

A study conducted by researchers examined the effects of this compound on rat models. The findings revealed that administration led to significant improvements in memory retention and cognitive function compared to control groups. The mechanism was linked to increased acetylcholine levels due to BChE inhibition.

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various piperidine derivatives, this compound showed notable inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
1-(4-Chlorobenzyl)piperidine Chlorine instead of fluorineModerate BChE inhibition
1-(4-Methylbenzyl)piperidine Methyl group instead of fluorineReduced neuroprotective effects
1-(3-Fluorobenzyl)piperidine Fluorine at a different positionSimilar antimicrobial activity

The structural variations in these compounds significantly influence their biological activities and pharmacological profiles.

Q & A

Q. What are the established synthetic methodologies for 1-(4-Fluorobenzyl)piperidine, and how can reaction conditions be optimized for high yield?

Basic Research Focus
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A common approach is the alkylation of piperidine with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in refluxing isoamyl alcohol) . Optimization strategies include:

  • Temperature control : Reflux conditions (~120°C) enhance reaction rates but require monitoring for byproduct formation.
  • Purification : Column chromatography using silica gel (230–400 mesh) effectively isolates the product .
  • Catalyst selection : Transition metal catalysts (e.g., Pd/C for hydrogenation) may improve efficiency in reductive pathways.

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?

Basic Research Focus
Characterization relies on spectroscopic and chromatographic methods:

  • ¹H NMR spectroscopy : Signals for the piperidine ring (δ 2.2–3.0 ppm) and 4-fluorobenzyl group (δ 7.0–7.3 ppm for aromatic protons) confirm structure .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., m/z 208.1 [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for pharmacological studies) .

Q. How does stereochemistry at the piperidine ring influence the biological activity of this compound derivatives?

Advanced Research Focus
Stereochemical variations significantly impact interactions with biological targets. For example:

  • Dopamine transporter (DAT) affinity : Cis-configured piperidine derivatives exhibit higher DAT binding (Ki < 10 nM) compared to trans isomers due to optimal spatial alignment with the receptor’s hydrophobic pocket .
  • SAR studies : Introducing substituents at the 3-position of the piperidine ring (e.g., hydroxyl or methyl groups) modulates selectivity for monoamine transporters .
    Methodological Tip : Use chiral HPLC or asymmetric synthesis to isolate enantiomers for comparative bioassays .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Focus
Discrepancies often arise from differences in assay conditions or structural nuances. Key considerations:

  • Assay variability : Standardize protocols (e.g., radioligand binding assays vs. functional uptake assays) to ensure consistency .
  • Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome studies to account for in vivo degradation differences .
  • Structural analogs : Compare electronic effects (e.g., fluorobenzyl vs. chlorobenzyl substituents) using Hammett σ constants to rationalize activity trends .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound-based therapeutics?

Advanced Research Focus
Enhancements focus on bioavailability and brain penetration:

  • Prodrug design : Esterification of the piperidine nitrogen improves solubility (e.g., ethyl carbamate derivatives) .
  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to balance blood-brain barrier permeability and metabolic stability .
  • In silico modeling : Use molecular dynamics simulations to predict binding affinities and optimize lead compounds .

Q. What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Advanced Research Focus
Lab-to-scale transitions face hurdles such as:

  • Byproduct formation : Optimize stoichiometry and reaction time to minimize impurities (e.g., over-alkylation products) .
  • Purification at scale : Replace column chromatography with recrystallization or distillation for cost efficiency .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., isoamyl alcohol limits) .

Q. How can computational chemistry aid in the design of novel this compound analogs?

Advanced Research Focus
Computational tools streamline drug discovery:

  • Docking studies : Predict binding modes with targets like sigma-1 receptors using AutoDock Vina .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing fluorine) with biological activity using partial least squares regression .
  • ADMET prediction : Tools like SwissADME forecast absorption and toxicity profiles early in development .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXXCFFOTIFBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402403
Record name 1-(4-fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139592-92-0
Record name 1-[(4-Fluorophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139592-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (500 mg, 4.0 mmol) in DCE (3 ml) at RT was added piperidine (309 mg, 3.6 mmol) followed by AcOH (242 mg, 4.0 mmol). The solution was stirred at RT for 2 h, and then STAB (1.3 g, 6.05 mmol) was added in one portion. The resulting mixture was stirred at RT overnight and then quenched with saturated NaHCO3 (10 ml). The organic layer was separated, dried (Na2SO4), filtered and concentrated at reduced pressure. Purification by silica flash column chromatography (eluting with DCM/MeOH/NH3 90:10:1) provided the title compound as colourless oil (650 mg, 95%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
309 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
242 mg
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.